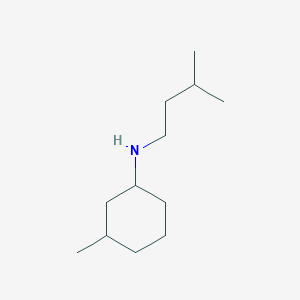
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N It is a cyclohexane derivative with a methyl group and a 3-methylbutyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-methylbutylamine in the presence of a reducing agent. The reaction conditions often include:
Cyclohexanone: The starting material, which undergoes nucleophilic addition.
3-methylbutylamine: The amine source that reacts with cyclohexanone.
Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvent: The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring.
N-methylcyclohexylamine: A methyl-substituted cyclohexylamine.
3-methylcyclohexanamine: A cyclohexanamine with a methyl group at the 3-position.
Uniqueness
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is unique due to the presence of both a methyl group and a 3-methylbutyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H25N |
|---|---|
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylbutyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
VNBKSAJLVJHSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


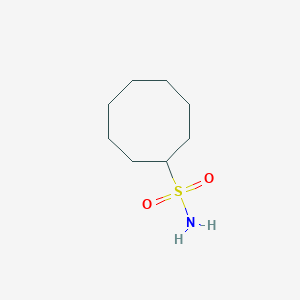

![2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13244044.png)
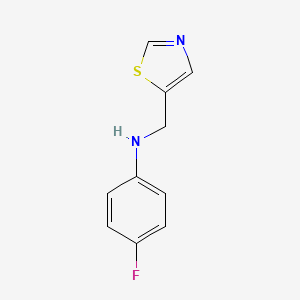
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B13244047.png)
![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)
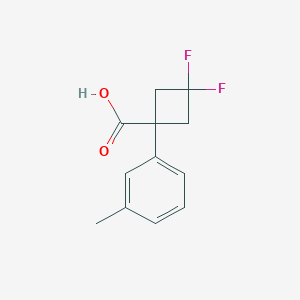
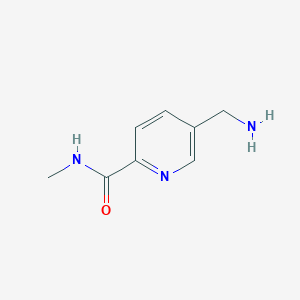
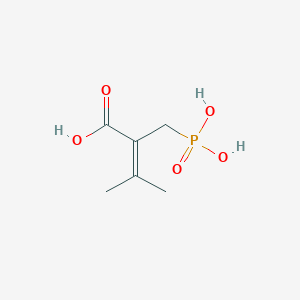
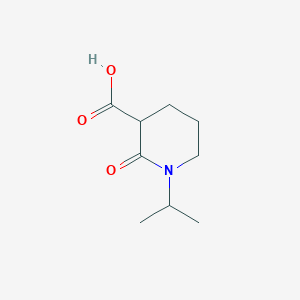
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
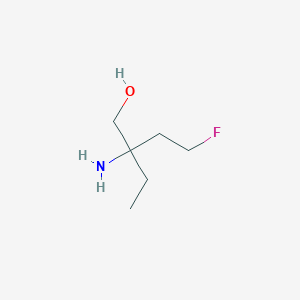
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
